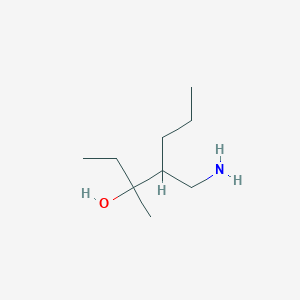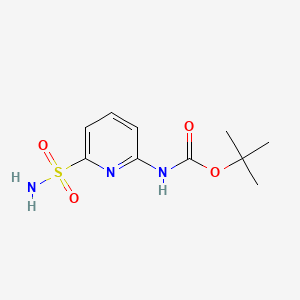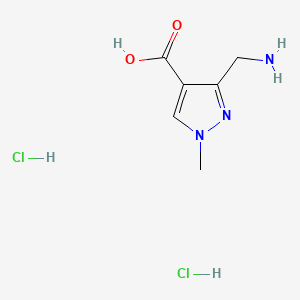
3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylicaciddihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride is an organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an aminomethyl group and a carboxylic acid group, making it a versatile molecule in chemical synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride typically involves multi-step reactions. One common method includes the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pH control, ensures high yield and purity. Additionally, the use of catalysts and solvents that can be easily recovered and reused is common in industrial settings to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The carboxylic acid group can participate in ionic interactions, enhancing the compound’s binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-1H-pyrazole-4-carboxylic acid: Lacks the aminomethyl group, resulting in different reactivity and applications.
3-(aminomethyl)-1H-pyrazole-4-carboxylic acid: Similar structure but without the methyl group, affecting its chemical properties and biological activity.
4-carboxypyrazole: A simpler structure with different reactivity and fewer applications.
Uniqueness
3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminomethyl and carboxylic acid groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C6H11Cl2N3O2 |
|---|---|
Molekulargewicht |
228.07 g/mol |
IUPAC-Name |
3-(aminomethyl)-1-methylpyrazole-4-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C6H9N3O2.2ClH/c1-9-3-4(6(10)11)5(2-7)8-9;;/h3H,2,7H2,1H3,(H,10,11);2*1H |
InChI-Schlüssel |
SCSOJJATEHDTGW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=N1)CN)C(=O)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



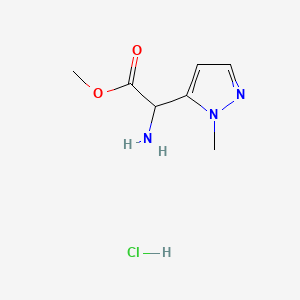
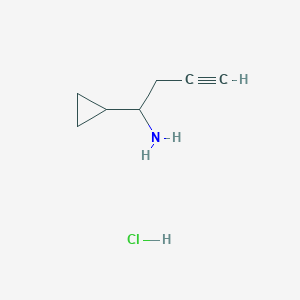
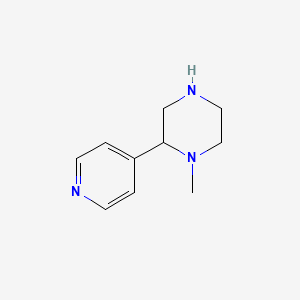
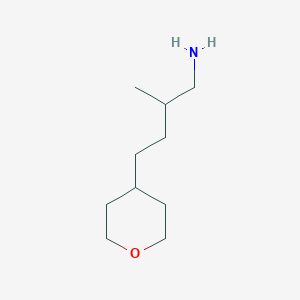
![tert-butyl N-[4-(trifluoroacetyl)phenyl]carbamate](/img/structure/B13575577.png)

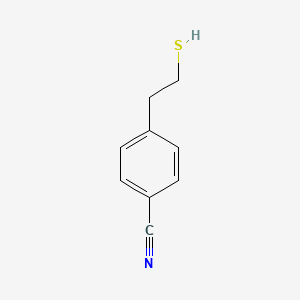
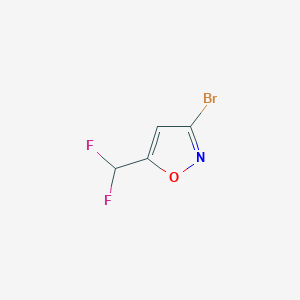
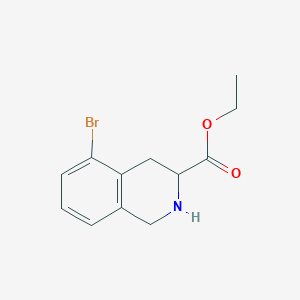

![3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13575620.png)
